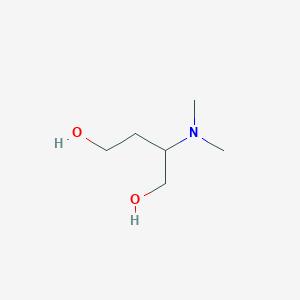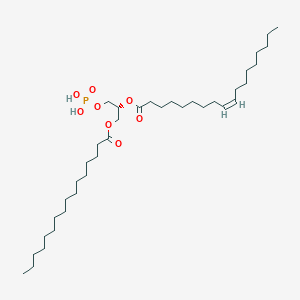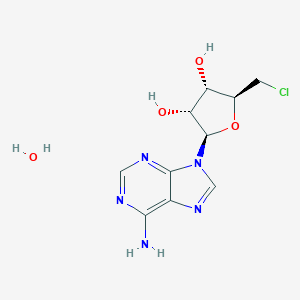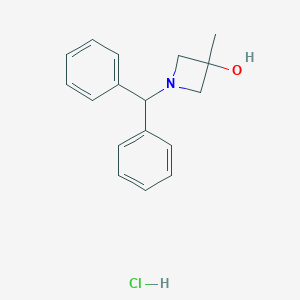
1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride
Vue d'ensemble
Description
1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride, also known as 1-Benzhydryl-3-azetidinol hydrochloride, is a chemical compound with the CAS Number: 90604-02-7 . It has a molecular weight of 275.78 .
Physical and Chemical Properties Analysis
The compound has a melting point of 172-174°C . It is slightly soluble in chloroform, DMSO, and methanol when heated . The compound is solid and its color ranges from white to pale yellow .Applications De Recherche Scientifique
Synthesis and Intermediates
1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride is involved in the synthesis of various medicinal intermediates. A notable example includes its transformation into 1-(diphenylmethyl)-3-aminoazetidine through a three-step reaction process, highlighting its role as a versatile precursor in the preparation of azetidine medicinal intermediates (Yang, 2009).
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, derivatives and analogs of this compound have been explored for their potential as building blocks. For instance, strategies towards the synthesis of 3-fluoroazetidine-3-carboxylic acid, a cyclic fluorinated beta-amino acid, were evaluated, with the pathway including the transformation of related compounds, showcasing the compound's significance in drug development and synthetic chemistry (Van Hende et al., 2009).
Pharmacological Properties and Evaluation
The compound and its derivatives have been part of pharmacological evaluations. For example, a series of derivatives were synthesized and tested in vivo for their anti-inflammatory activity, indicating the potential biomedical applications of compounds related to this compound (Akhter et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
1-benzhydryl-3-methylazetidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.ClH/c1-17(19)12-18(13-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,16,19H,12-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMPVJOSECQRDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30559930 | |
| Record name | 1-(Diphenylmethyl)-3-methylazetidin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30559930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133891-86-8 | |
| Record name | 1-(Diphenylmethyl)-3-methylazetidin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30559930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

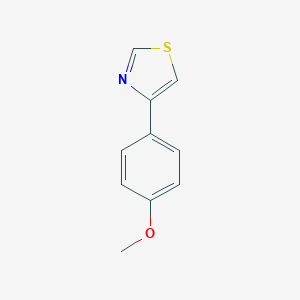

![2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B162880.png)

